(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H9NO2·HCl It is a hydrochloride salt of the cyclopropane derivative containing a pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-4-carboxylic acid as the starting material.
Cyclopropanation Reaction: The carboxylic acid group is converted to an acid chloride, followed by a cyclopropanation reaction using a suitable reagent like diazomethane or a Simmons-Smith reagent.
Hydrochloride Formation: The resulting cyclopropane carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.
Purification: The product is purified using crystallization or other suitable methods to obtain the final compound.
Chemical Reactions Analysis
(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-4-carboxylic acid derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
(1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: can be compared with similar compounds such as (1R,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride and (1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride :
Structural Differences: The position of the substituents on the pyridine ring and the cyclopropane ring differ among these compounds.
Unique Properties: Each compound has unique chemical and biological properties due to these structural differences.
Comparison with Similar Compounds
(1R,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
(1R,2R)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its potential therapeutic properties and role in organic synthesis highlight its importance in ongoing research.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H/t7-,8+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPWWPLZPGMJP-KZYPOYLOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4904-18-1 | |
Record name | rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.